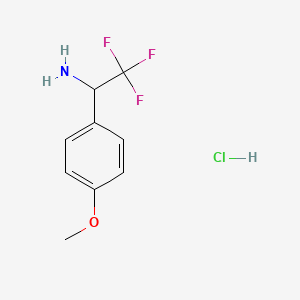

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCUAEBPHZKGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672130 | |

| Record name | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65686-77-3 | |

| Record name | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of a robust and scalable synthesis pathway for the preparation of racemic 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, its chiral resolution to obtain the desired enantiomer, and the final conversion to its hydrochloride salt.

The narrative emphasizes the rationale behind the chosen synthetic strategies and provides detailed experimental protocols, drawing from established chemical principles and analogous procedures reported in the scientific literature.

Strategic Overview of the Synthesis

The synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride is strategically divided into three core stages:

-

Synthesis of the Ketone Intermediate: Preparation of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone via Friedel-Crafts acylation of anisole.

-

Formation of the Racemic Amine: Reductive amination of the ketone intermediate to yield racemic 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine.

-

Chiral Resolution and Salt Formation: Separation of the desired enantiomer from the racemic mixture and subsequent conversion to the stable hydrochloride salt.

This modular approach allows for optimization at each stage and ensures a high-purity final product.

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Ketone Intermediate: 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone

The synthesis of the key ketone intermediate, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone, is efficiently achieved through the Friedel-Crafts acylation of anisole. This electrophilic aromatic substitution reaction introduces the trifluoroacetyl group onto the electron-rich aromatic ring of anisole.

Reaction Scheme:

Causality of Experimental Choices:

-

Choice of Acylating Agent: Trifluoroacetic anhydride is a highly reactive acylating agent suitable for this transformation.

-

Catalyst: A Lewis acid or a strong protic acid is required to activate the acylating agent and facilitate the electrophilic attack on the anisole ring. Trifluoroacetic acid itself can serve as a catalyst, promoting a cleaner reaction profile compared to traditional Lewis acids like aluminum chloride, which can be difficult to handle and lead to unwanted side reactions.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a stirred solution of anisole (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat trifluoroacetic acid), add trifluoroacetic anhydride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully poured into ice-water and stirred. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone can be further purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value/Condition |

| Reactants | Anisole, Trifluoroacetic Anhydride |

| Catalyst | Trifluoroacetic Acid |

| Solvent | Dichloromethane or neat |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Part 2: Reductive Amination to Form the Racemic Amine

The conversion of the ketone intermediate to the corresponding primary amine is accomplished via reductive amination. The Leuckart-Wallach reaction is a classic and effective method for this transformation, utilizing ammonium formate as both the ammonia source and the reducing agent.[1]

Reaction Scheme:

Causality of Experimental Choices:

-

Amine Source and Reducing Agent: The Leuckart-Wallach reaction provides a convenient one-pot procedure where ammonium formate decomposes upon heating to provide ammonia for imine formation and formic acid, which acts as the reducing agent.[1] This method is particularly effective for the reductive amination of ketones.[2]

-

Temperature: The reaction requires elevated temperatures, typically between 120-130 °C, to drive the reaction to completion.[1]

Experimental Protocol: Leuckart-Wallach Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone (1.0 eq) and ammonium formate (3.0-5.0 eq) is heated at 120-130 °C.

-

Reaction Progression: The reaction is typically heated for 12-24 hours. The progress can be monitored by TLC or GC-MS by taking aliquots from the reaction mixture.

-

Work-up: After cooling to room temperature, the reaction mixture is treated with a strong base, such as a concentrated sodium hydroxide solution, to hydrolyze any formamide intermediate and to liberate the free amine.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

Final Purification: The resulting crude racemic 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine can be purified by vacuum distillation or column chromatography.

| Parameter | Value/Condition |

| Reactants | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone, Ammonium Formate |

| Temperature | 120-130 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-80% |

Part 3: Chiral Resolution and Hydrochloride Salt Formation

As the target molecule possesses a stereocenter, the racemic amine must be resolved to isolate the desired enantiomer. A widely used and scalable method for the resolution of amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[3]

Causality of Experimental Choices:

-

Chiral Resolving Agent: Tartaric acid and its derivatives are commonly employed as resolving agents for amines due to their availability in both enantiomeric forms and their ability to form crystalline salts with amines.[3][4] For α-trifluoromethyl-substituted amines, derivatives of tartaric acid have proven to be effective.[5]

-

Solvent System: The choice of solvent is critical for successful fractional crystallization. The ideal solvent will exhibit a significant solubility difference between the two diastereomeric salts, allowing for the selective precipitation of one salt. A screening of various solvents (e.g., methanol, ethanol, isopropanol, and their mixtures with water) is often necessary to identify the optimal conditions.[4]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve the racemic 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar or sub-stoichiometric amount of a chiral resolving agent (e.g., L-(+)-tartaric acid or a derivative thereof) in the same solvent, with gentle heating if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. The formation of a precipitate indicates the selective crystallization of one diastereomeric salt.

-

Isolation of Diastereomeric Salt: The crystalline salt is collected by filtration, washed with a small amount of the cold solvent, and dried. The enantiomeric purity of the amine in the salt can be determined by chiral High-Performance Liquid Chromatography (HPLC) after liberating the free amine from a small sample.

-

Liberation of the Enantiomerically Pure Amine: The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide solution) to deprotonate the amine. The free amine is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed to yield the enantiomerically enriched amine.

Caption: Workflow for chiral resolution.

Experimental Protocol: Hydrochloride Salt Formation

The final step involves converting the purified, enantiomerically enriched free amine into its stable and crystalline hydrochloride salt.[6][7]

-

Dissolution: Dissolve the enantiomerically pure 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol.

-

Acidification: While stirring, slowly add a solution of anhydrous hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) or bubble anhydrous HCl gas through the solution until the pH is acidic.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield the final product.

| Parameter | Value/Condition |

| Reactants | Enantiomerically Pure Amine, Anhydrous HCl |

| Solvent | Diethyl ether, Ethyl acetate, or Isopropanol |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% |

Conclusion

This technical guide outlines a reliable and well-precedented synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can efficiently synthesize this important fluorinated building block for their research and development endeavors. The modular nature of the synthesis allows for optimization at each step, ensuring the production of a high-purity final compound.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. youtube.com [youtube.com]

Spectroscopic Analysis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine HCl: A Technical Guide

Introduction: The Significance of Fluorinated Aromatic Amines

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. The trifluoromethyl group (CF₃), in particular, is a common bioisostere for various functional groups. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine HCl combines the structural features of a phenethylamine backbone, a trifluoromethyl group, and a methoxy-substituted aromatic ring, making it a compound of interest for potential pharmacological applications. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Overview

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine HCl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methoxy, and ethylamine protons. The hydrochloride salt form will influence the chemical shift of protons near the amine group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (Ha) | ~7.4 | Doublet | ~8-9 |

| Aromatic (Hb) | ~7.0 | Doublet | ~8-9 |

| Methine (Hc) | ~4.5-5.0 | Quartet | ~7-8 (JH-F) |

| Methoxy (Hd) | ~3.8 | Singlet | N/A |

| Amine (NH₃⁺) | Broad singlet | N/A | N/A |

Causality Behind Predictions:

-

Aromatic Protons: The protons on the 4-methoxyphenyl ring are expected to appear as two doublets due to their ortho and meta positions relative to the substituted ethylamine group. The electron-donating methoxy group will shield these protons, while the electron-withdrawing trifluoroethylamine group will have a deshielding effect.

-

Methine Proton: The proton on the carbon adjacent to the trifluoromethyl group (Hc) will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms.

-

Amine Protons: In the hydrochloride salt, the amine group will be protonated (NH₃⁺). The protons will likely be broad and may exchange with residual water in the NMR solvent, often appearing as a broad singlet.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-O) | ~160 |

| Quaternary Aromatic (C-C) | ~130 |

| Aromatic CH | ~128-130 |

| Aromatic CH | ~114-116 |

| Trifluoromethyl (CF₃) | ~125 (quartet, JC-F ~280 Hz) |

| Methine (CH) | ~60-65 (quartet, JC-F ~30-35 Hz) |

| Methoxy (OCH₃) | ~55 |

Causality Behind Predictions:

-

¹³C-¹⁹F Coupling: The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant. The methine carbon will also show a smaller quartet splitting due to coupling with the fluorine atoms. This phenomenon is a hallmark of fluorinated compounds and is invaluable for structural confirmation.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a powerful technique for the direct observation of fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Trifluoromethyl (CF₃) | ~ -70 to -80 | Doublet | ~7-8 (JF-H) |

Causality Behind Predictions:

-

The three equivalent fluorine atoms of the CF₃ group will couple with the adjacent methine proton, resulting in a doublet in the ¹⁹F NMR spectrum. The chemical shift is characteristic of a trifluoromethyl group attached to a chiral center.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data would involve:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum.

-

2D NMR: For unambiguous assignment, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) should be performed.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 3200-2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=C Stretch (Aromatic) | 1610, 1510 | Medium to Strong |

| N-H Bend (Ammonium Salt) | 1600-1500 | Medium |

| C-F Stretch | 1300-1100 | Strong, Multiple Bands |

| C-O Stretch (Aryl Ether) | 1250 | Strong |

Interpretation of Key Bands:

-

The broad and strong absorption in the 3200-2800 cm⁻¹ region is a characteristic feature of the N-H stretching vibrations in a primary amine hydrochloride.

-

The strong and often complex pattern of bands in the 1300-1100 cm⁻¹ range is indicative of the C-F stretching vibrations of the trifluoromethyl group.

-

The strong band around 1250 cm⁻¹ is attributed to the C-O stretching of the methoxy group on the aromatic ring.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Collection: A background spectrum is collected first, followed by the sample spectrum. The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectral Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 241/243 | [M+H]⁺ (isotopic pattern for Cl) |

| 206 | [M-Cl]⁺ |

| 137 | [M-CF₃-HCl]⁺ |

| 108 | [C₇H₈O]⁺ |

Fragmentation Pathway: Under EI conditions, the molecular ion may be observed. A common fragmentation pathway for amine hydrochlorides is the loss of HCl. Subsequent fragmentation would likely involve the loss of the trifluoromethyl radical (•CF₃) and cleavage of the ethylamine side chain.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray Ionization (ESI) is suitable for this polar, pre-ionized compound and would likely show a strong signal for the [M+H]⁺ ion. Electron Ionization (EI) would provide more fragmentation information.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to obtain accurate mass measurements.

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the comprehensive characterization of a novel compound.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine HCl. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, a detailed and informative spectral profile has been constructed. This information serves as a valuable resource for scientists involved in the synthesis, purification, and analysis of this and similar fluorinated compounds, underscoring the critical role of spectroscopy in modern chemical research and development.

Physical and chemical properties of trifluoro-methoxyphenyl-ethanamine hydrochloride

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoro-methoxyphenyl-ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of trifluoro-methoxyphenyl-ethanamine hydrochloride, a class of compounds with significant potential in pharmaceutical and chemical research. As this nomenclature refers to a family of structural isomers, this document delineates the distinct properties associated with the ortho-, meta-, and para-substituted methoxy-phenyl isomers, as well as their stereoisomers. We will delve into the critical aspects of their synthesis, purification, analytical characterization, and physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into the experimental methodologies required for their accurate assessment.

Introduction: Understanding the Isomeric Landscape

The compound name "trifluoro-methoxyphenyl-ethanamine hydrochloride" describes a chiral amine containing a methoxy-substituted phenyl ring and a trifluoroethyl group. The precise arrangement of these functional groups gives rise to multiple isomers, each with potentially unique biological and chemical characteristics. The primary points of variation are:

-

Positional Isomerism: The methoxy group can be located at the ortho (2-), meta (3-), or para (4-) position on the phenyl ring relative to the ethanamine side chain.

-

Stereoisomerism: The carbon atom to which the amine and phenyl groups are attached is a chiral center, leading to (R)- and (S)-enantiomers.

The trifluoromethyl group is typically located on the ethylamine side chain, creating a 2,2,2-trifluoro-1-(methoxyphenyl)ethanamine structure. This trifluoromethyl moiety is of particular interest in medicinal chemistry as it can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide will address these isomers, providing specific data where available and outlining the methodologies for their characterization.

Diagram: Isomeric Variations

Caption: Logical relationship of positional and stereoisomers.

Chemical Identity and Core Properties

The foundational step in any research endeavor is to establish the precise chemical identity of the material. The following table summarizes the key identifiers for several common isomers.

| Property | (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HCl | 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine HCl | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine HCl |

| CAS Number | 1391397-32-2[2] | 856563-09-2[3] | 65686-77-3[1] |

| Molecular Formula | C₉H₁₀F₃NO · HCl | C₉H₁₀F₃NO · HCl | C₉H₁₀F₃NO · HCl |

| Molecular Weight | 241.64 g/mol [2] | 241.64 g/mol | 241.68 g/mol [1] |

| IUPAC Name | (1S)-2,2,2-trifluoro-1-(2-methoxyphenyl)ethan-1-amine hydrochloride[2] | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-amine hydrochloride | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride |

| Appearance | White to off-white powder or crystals | Not specified | White Solid[1] |

Synthesis and Purification

While numerous proprietary methods exist, a general and plausible synthetic route for these compounds involves the reductive amination of a corresponding methoxy-substituted trifluoromethyl ketone. The resulting racemic amine can then be resolved to isolate the desired enantiomer, followed by conversion to the hydrochloride salt.

Diagram: General Synthetic and Purification Workflow

Caption: A generalized workflow for synthesis and purification.

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is a critical final step to ensure high purity, removing residual solvents, starting materials, and side-products. The choice of solvent system is paramount; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for crystal formation upon cooling. For hydrochloride salts, a polar protic solvent like isopropanol or ethanol, often with a non-polar co-solvent like hexane or ether, is a common starting point.

Methodology:

-

Solvent Selection: Empirically test the solubility of the crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, methanol, acetone).

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is fully dissolved.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under a vacuum to remove all traces of solvent. The purity should be re-assessed post-recrystallization.

Physicochemical Properties

Physicochemical properties are fundamental to understanding a compound's behavior in both experimental and physiological environments. These parameters are crucial for formulation development, ADME (absorption, distribution, metabolism, and excretion) modeling, and analytical method development.

| Property | (S)-...-(2-methoxyphenyl)... HCl | ...-(3-methoxyphenyl)... HCl | ...-(4-methoxyphenyl)... HCl |

| LogP (Computed) | 1.96[2] | Data not available | Data not available |

| Melting Point | Not specified | Not specified | Not specified |

| pKa (Computed, Free Base) | ~5.7 (for trifluoroethanamine)[4] | ~5.7 (for trifluoroethanamine)[4] | ~5.7 (for trifluoroethanamine)[4] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[5] | Expected to be soluble in water and polar organic solvents. | Expected to be soluble in water and polar organic solvents. |

Note: Experimental data for these specific isomers is limited in publicly available literature. The pKa value is an estimation based on the core trifluoroethanamine structure; substitution on the phenyl ring will modulate this value. The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[5]

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method (OECD Guideline 105) is a gold-standard technique for determining the water solubility of a compound. It relies on achieving a saturated solution at equilibrium, making it a thermodynamically robust measurement. This value is essential for pre-formulation studies, as it dictates the maximum achievable concentration in aqueous media.

Methodology:

-

Preparation: Add an excess amount of the trifluoro-methoxyphenyl-ethanamine hydrochloride to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.

Analytical Characterization

A multi-technique approach is necessary for the unambiguous confirmation of structure and purity.

Diagram: Comprehensive Analytical Workflow

Caption: Workflow for complete analytical characterization.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of aromatic protons (typically δ 6.8-7.5 ppm), the methoxy group protons (a singlet around δ 3.8-4.0 ppm), and the protons on the ethanamine side chain. The methine proton (CH-N) will appear as a quartet due to coupling with the three fluorine atoms.

-

¹³C NMR: Will show distinct signals for the aromatic carbons, the methoxy carbon (~55 ppm), and the two carbons of the ethanamine side chain. The carbon bearing the CF₃ group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: Will display a single signal (typically a doublet due to coupling with the adjacent methine proton) confirming the presence of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show the molecular ion ([M+H]⁺) corresponding to the free base, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong C-F stretching bands (typically 1100-1300 cm⁻¹).

Purity Assessment

Causality: For any research or development application, knowing the purity of a compound is non-negotiable. HPLC is the workhorse technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6] For chiral molecules, enantiomeric purity is equally important, as different enantiomers can have vastly different pharmacological effects. This requires a specialized chiral stationary phase.[7]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Methodology:

-

System Preparation:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is used to ensure the amine is protonated and to improve peak shape.

-

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

-

Detector: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the methoxyphenyl chromophore).

-

-

Method Development (Gradient Elution):

-

Inject a prepared standard solution of the compound (~1 mg/mL).

-

Run a broad gradient to determine the retention time, e.g., 5% B to 95% B over 20 minutes.

-

Optimize the gradient around the retention time of the main peak to ensure good separation from any potential impurities.

-

-

Analysis:

-

Accurately prepare a sample solution of the test article in the mobile phase or a suitable solvent.

-

Inject the sample and integrate the peak areas of the main component and all impurities.

-

-

Calculation: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.

-

Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

-

Stability and Storage

-

Chemical Stability: Amine hydrochloride salts are generally stable crystalline solids. They are less susceptible to oxidation than their corresponding free bases. However, they can be hygroscopic and should be protected from moisture.

-

Storage Conditions: For long-term stability, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[1][8] For laboratory use, storage at room temperature is often sufficient, but for long-term archival, refrigeration (2-8 °C) is recommended.

Conclusion

Trifluoro-methoxyphenyl-ethanamine hydrochloride represents a valuable class of chemical building blocks. A thorough understanding of its isomeric forms and a rigorous approach to its characterization are essential for its successful application in research and development. This guide has outlined the core physical and chemical properties and provided a framework of validated experimental protocols for their assessment. Adherence to these analytical principles ensures data integrity and supports the advancement of scientific discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride | 856563-09-2 [amp.chemicalbook.com]

- 4. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ijnc.ir [ijnc.ir]

- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 8. chemscene.com [chemscene.com]

A Methodological Framework for Characterizing the Solubility of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine HCl in Organic Solvents

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from formulation to bioavailability.[1][2] This guide presents a comprehensive framework for determining and interpreting the solubility characteristics of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine HCl. We will first dissect the molecular structure to establish a theoretical basis for its solubility behavior, grounded in the principle of "like dissolves like."[3][4] Subsequently, this document provides a detailed, self-validating experimental protocol based on the gold-standard isothermal shake-flask method for generating reliable thermodynamic solubility data.[5][6] The objective is to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodology required to systematically evaluate the solubility profile of this and structurally similar compounds.

Theoretical Foundation: Predicting Solubility from Molecular Structure

The solubility of a compound is fundamentally dictated by the interplay of intermolecular forces between the solute and the solvent.[7] An analysis of the structure of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine HCl allows for a robust prediction of its general solubility characteristics.

Molecular Structure:

Key Structural Features Influencing Solubility:

-

Primary Amine Hydrochloride Salt: The most dominant feature is the presence of a protonated primary amine, forming an ionic salt with a chloride counter-ion. This ionic character (R-NH₃⁺Cl⁻) makes the molecule highly polar. It can engage in strong ion-dipole interactions and act as an excellent hydrogen bond donor via the three N-H protons.[8][9] This strongly favors solubility in polar protic solvents that can effectively solvate both the cation and the anion.[10][11]

-

Aromatic Phenyl Ring: The benzene ring is inherently non-polar and lipophilic, contributing to solubility in solvents with some aromatic or non-polar character.

-

Para-Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor. However, its contribution is moderate compared to the ionic amine group.

-

Trifluoromethyl Group (-CF₃): This is a highly electron-withdrawing and sterically bulky group. While the C-F bonds are polar, the overall group is considered lipophilic and is a very weak hydrogen bond acceptor. Its presence generally decreases solubility in polar protic solvents compared to a simple methyl group.

Predicted Solubility Profile:

Based on the "like dissolves like" principle, a clear hierarchy of solubility can be predicted:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol, water). These solvents can form strong hydrogen bonds with the ammonium group and effectively solvate the chloride ion.[7][10]

-

Moderate to Low Solubility: Expected in polar aprotic solvents (e.g., DMSO, acetone, acetonitrile). These solvents have dipole moments and can engage in dipole-dipole interactions, but they lack the ability to donate hydrogen bonds to solvate the chloride anion as effectively.[9]

-

Very Low to Insoluble: Expected in non-polar solvents (e.g., hexane, toluene, diethyl ether). The weak van der Waals forces offered by these solvents are insufficient to overcome the strong ionic lattice energy of the salt.[3][12]

Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive thermodynamic solubility data, the isothermal shake-flask method is the most reliable and widely accepted technique.[5][13] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[14]

Causality in Protocol Design: This protocol is designed as a self-validating system. The use of a significant excess of solid API ensures that saturation is achieved. The extended equilibration period (24 hours) allows the system to reach thermodynamic equilibrium, avoiding the potential for generating misleading data from metastable supersaturated solutions.[15] Phase separation by high-speed centrifugation and subsequent filtration guarantees that no solid microparticles are carried over into the analytical sample, which is a common source of error.

Step-by-Step Methodology:

-

Preparation: Select a panel of representative organic solvents covering a range of polarities (e.g., Methanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Heptane).

-

Sample Addition: To a series of glass vials, add a precisely measured volume of each solvent (e.g., 2 mL).

-

Addition of Excess Solid: Add an excess amount of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine HCl to each vial. "Excess" means enough solid remains clearly visible at the end of the experiment (e.g., add ~50 mg to each 2 mL vial).

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for coarse sedimentation. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For maximum accuracy, pass this aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial.

-

Dilution: Accurately dilute the saturated solution sample with a suitable mobile phase or solvent to bring its concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentration.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the final result in both mg/mL and mol/L.

Experimental Workflow Diagram:

Caption: Isothermal Shake-Flask Experimental Workflow.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to facilitate analysis and comparison across different solvent classes. The following table provides a template for presenting the experimental results. The dielectric constant is included as a common measure of a solvent's general polarity.

Table 1: Solubility Profile of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine HCl at 25°C

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | ||||

| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Calculated Data] |

| Ethanol | Polar Protic | 24.6 | [Experimental Data] | [Calculated Data] |

| Isopropanol | Polar Protic | 19.9 | [Experimental Data] | [Calculated Data] |

| Polar Aprotic | ||||

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Data] | [Calculated Data] |

| Acetone | Polar Aprotic | 20.7 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | Polar Aprotic | 9.1 | [Experimental Data] | [Calculated Data] |

| Non-Polar | ||||

| Toluene | Non-Polar | 2.4 | [Experimental Data] | [Calculated Data] |

| Heptane | Non-Polar | 1.9 | [Experimental Data] | [Calculated Data] |

Interpreting the Results: The experimental data populated in this table should validate the theoretical predictions. A high solubility in methanol, for instance, would confirm the dominant role of the ionic amine hydrochloride group and its favorable interactions with polar protic solvents. Conversely, negligible solubility in heptane would underscore the inability of non-polar solvents to overcome the compound's ionic lattice energy. Any deviations from this expected trend, such as unexpectedly high solubility in a solvent like dichloromethane, would warrant further investigation into specific solute-solvent interactions.

Conclusion

A thorough understanding of the solubility characteristics of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine HCl is essential for its successful development. This guide provides a dual approach: a theoretical framework based on molecular structure to predict behavior and a robust, validated experimental protocol to generate precise thermodynamic data. By systematically applying this methodology, researchers can acquire the high-quality solubility data needed to make informed decisions in formulation, process chemistry, and overall drug development strategy.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. quora.com [quora.com]

- 9. Amine - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. vaayath.com [vaayath.com]

- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Qualifying 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride for Research Applications

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement and qualification of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride (CAS: 65686-77-3). The strategic incorporation of fluorinated motifs, such as the trifluoromethyl group in this chiral amine, is a cornerstone of modern medicinal chemistry, offering profound modulations of a molecule's physicochemical and pharmacological properties.[1] Consequently, ensuring the quality, purity, and consistency of such critical building blocks is paramount to the integrity and reproducibility of research outcomes. This document outlines a systematic approach to supplier evaluation, presents a comparative analysis of commercial sources, and details essential protocols for in-house quality control and handling.

Introduction: The Strategic Importance of Fluorinated Chiral Amines

The introduction of fluorine into drug candidates can significantly impact properties such as metabolic stability, membrane permeability, and binding affinity.[1] The trifluoromethyl (CF3) group, in particular, is a powerful bioisostere for various functional groups and can enhance a compound's lipophilicity and metabolic resistance. This compound is a chiral primary amine, making it a valuable synthon for introducing a trifluoromethylated stereocenter into a target molecule. The presence of a defined stereocenter is critical, as enantiomers of a chiral drug often exhibit different pharmacological, pharmacokinetic, and toxicological profiles.[2]

Given the compound's utility, the selection of a reliable commercial supplier is a foundational step in any research program. The quality of the starting material directly influences the success of subsequent synthetic steps and the validity of biological data. This guide provides the necessary framework to navigate the supplier landscape and implement robust quality control measures.

Commercial Supplier Landscape: A Comparative Analysis

Sourcing high-quality reagents requires a due diligence process that extends beyond simple price and availability checks. For a specialized building block like this compound, key evaluation criteria include purity specifications, the comprehensiveness of analytical data provided, and the supplier's reputation within the scientific community.

Below is a comparative table of representative commercial suppliers. This is not an exhaustive list but serves to illustrate the typical range of specifications available.

| Supplier | Product Number | CAS Number | Stated Purity | Analytical Data Provided | Notes |

| Advanced ChemBlocks | T98398 | 65686-77-3 | 95% | Varies; inquire for batch-specific CoA. | Often provides a wide range of building blocks for discovery chemistry.[3] |

| ChemUniverse | P43136 (Isomer) | 1228880-25-8 | 95% | Varies; inquire for batch-specific CoA. | Example of a supplier providing positional isomers (2-methoxyphenyl).[4] |

| Sunway Pharm Ltd | CB67587 (Enantiomer) | 2007916-98-3 | 97% | CoA, NMR available upon request. | Specializes in pharmaceutical intermediates and offers specific enantiomers.[5] |

| Fluorochem | F819809 (Analogue) | N/A | 98% | Varies; inquire for batch-specific CoA. | A specialized supplier of fluorinated compounds.[6] |

| ChemScene | CS-0196630 (Analogue) | 1256944-96-3 | ≥97% | CoA, SDS available. | Offers a range of research chemicals with purity specifications.[7] |

Note: The table includes isomers and analogues to highlight the importance of verifying the exact structure and CAS number when ordering.

Supplier and Material Qualification Workflow

A systematic approach to qualifying a new supplier or a new batch of material is critical for ensuring experimental reproducibility. The following workflow, presented as a flowchart, outlines a self-validating system for this process.

Caption: Workflow for Supplier and Material Qualification.

Essential In-House Quality Control Protocols

Relying solely on a supplier's Certificate of Analysis (CoA) is not sufficient.[8][9][10][11] Independent verification of critical parameters is a hallmark of rigorous scientific practice.

Protocol: Identity and Purity Confirmation by NMR and LCMS

Objective: To confirm the chemical structure and assess the purity of the received material.

Methodology:

-

Sample Preparation (NMR): Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum. Verify that the chemical shifts, splitting patterns, and integration values are consistent with the 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine structure. Key signals include the methoxy singlet, the aromatic protons, the benzylic methine, and the amine protons.

-

Acquire a ¹⁹F NMR spectrum. This should show a single signal (typically a doublet due to coupling with the adjacent proton) corresponding to the CF3 group. The absence of other significant fluorine signals is an indicator of purity.

-

-

Sample Preparation (LCMS): Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

LCMS Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor the UV chromatogram for the main peak and any impurities.

-

The mass spectrometer should be set to detect the positive ion corresponding to the free amine ([M+H]⁺). For C9H10F3NO, the expected exact mass is approximately 206.07.[7]

-

Purity Calculation: Purity can be estimated based on the peak area percentage of the main peak in the UV chromatogram. A purity of >95% is generally acceptable for most research applications.[3]

-

Protocol: Enantiomeric Purity Assessment by Chiral HPLC

Objective: To determine the enantiomeric excess (e.e.) of the chiral amine. This is crucial if a specific enantiomer was purchased.

Causality: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating enantiomers.[12][13] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification.[2][12]

Methodology:

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are often effective for separating chiral amines.[12][13]

-

Mobile Phase Optimization:

-

A typical starting mobile phase for this type of compound would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

-

Small amounts of an amine additive (e.g., diethylamine) are often added to the mobile phase to improve peak shape and reduce tailing.

-

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Analysis:

-

Inject the sample onto the chiral HPLC system.

-

Monitor the elution profile using a UV detector.

-

If a racemic standard is available, inject it first to determine the retention times of both enantiomers.

-

Inject the purchased sample and integrate the peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Handling, Storage, and Safety

Storage:

-

This compound should be stored in a tightly sealed container in a cool, dry place.[7]

-

For long-term storage, keeping the material at -20°C is recommended to minimize degradation.[9]

-

The hydrochloride salt form is generally more stable and less volatile than the corresponding free amine.[14]

Handling:

-

Always handle the compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The compound is classified as harmful if swallowed or in contact with skin.[15] Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Conclusion

The successful application of specialized reagents like this compound in research and drug development hinges on a robust procurement and quality control strategy. By implementing the workflows and protocols detailed in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This self-validating system of supplier vetting and in-house verification provides the necessary confidence to build complex molecular architectures and generate high-quality data.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral analysis - Wikipedia [en.wikipedia.org]

- 3. This compound 95% | CAS: 65686-77-3 | AChemBlock [achemblock.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. (R)-2,2,2-TRIFLUORO-1-(4-METHOXYPHENYL)ETHANAMINE HCL - CAS:2007916-98-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chemscene.com [chemscene.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. researchgate.net [researchgate.net]

- 15. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride, a fluorinated organic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical identity, explore rational synthetic pathways, discuss methods for chiral resolution, and examine the physicochemical properties and pharmacological implications that make it a valuable tool in the development of novel therapeutics.

Core Chemical Identity

At its core, this compound is a salt of a primary amine. Its structure is characterized by a phenethylamine backbone, a common scaffold in many biologically active molecules. The key distinguishing features are a trifluoromethyl group at the alpha-position to the amine and a methoxy group on the phenyl ring.

| Identifier | Value |

| IUPAC Name | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride |

| CAS Number | 65686-77-3 |

| Molecular Formula | C₉H₁₁ClF₃NO |

| Molecular Weight | 241.64 g/mol |

The Strategic Importance of Trifluoromethyl and Methoxyphenyl Groups in Drug Design

The specific combination of the trifluoromethyl (-CF3) and methoxyphenyl moieties is a deliberate choice in medicinal chemistry, designed to enhance the drug-like properties of a molecule.

The trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity offer several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body. This can lead to an increased half-life and improved bioavailability of a drug candidate.[1]

-

Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier. This is a critical property for drugs targeting the central nervous system.[1][2]

-

Modulation of Binding Affinity: The steric and electronic nature of the -CF3 group can fine-tune the interaction of a molecule with its biological target, potentially leading to higher potency and selectivity.[1]

The methoxyphenyl group , particularly the para-methoxy substitution, is frequently found in pharmacologically active compounds. It can influence a molecule's pharmacokinetic profile and its interaction with biological targets. The methoxy group can participate in hydrogen bonding and may impact the overall electronic nature of the aromatic ring, which can be crucial for receptor binding.[3][4]

Synthesis and Chiral Resolution: A Strategic Approach

The synthesis of this compound is typically approached in a two-step process: synthesis of the precursor ketone followed by reductive amination. As the final product possesses a chiral center, subsequent resolution of the enantiomers is a critical step for pharmaceutical applications, as different enantiomers can have distinct pharmacological and toxicological profiles.

Synthesis of the Precursor Ketone: 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone

The key intermediate, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone (CAS No. 711-38-6)[5], can be synthesized via several methods, most commonly through the Friedel-Crafts acylation of anisole.

Caption: General workflow for the synthesis of the ketone precursor.

Reductive Amination to the Racemic Amine

Reductive amination is a widely used and robust method for the synthesis of amines from ketones.[6] This process involves the reaction of the ketone with an ammonia source to form an imine intermediate, which is then reduced to the desired amine.

Experimental Protocol: Reductive Amination (General Procedure)

-

Imine Formation: Dissolve 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone in a suitable solvent (e.g., methanol, ethanol). Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature or with gentle heating to facilitate the formation of the imine intermediate.

-

Reduction: To the solution containing the imine, add a reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C).[7] The choice of reducing agent can depend on the specific reaction conditions and the presence of other functional groups.

-

Work-up and Isolation: After the reaction is complete, the mixture is typically quenched with water and the pH is adjusted. The product is then extracted into an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude racemic 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine.

-

Salt Formation: The purified free amine is then dissolved in a suitable solvent and treated with hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt, which can often be purified by recrystallization.

Caption: Workflow for the synthesis of the target compound via reductive amination.

Chiral Resolution of Enantiomers

For use in pharmaceuticals, the separation of the racemic mixture into its individual enantiomers is often mandatory. Diastereomeric salt crystallization is a classical and industrially scalable method for chiral resolution.[8] This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Commonly Used Chiral Resolving Agents for Amines:

-

Tartaric acid and its derivatives (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid)[9][10]

-

Mandelic acid (R- or S-mandelic acid)[10]

-

Camphorsulfonic acid (1R- or 1S-camphorsulfonic acid)[10]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization (Conceptual)

-

Salt Formation: Dissolve the racemic 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or a mixture thereof). Add a sub-stoichiometric amount (typically 0.5-1.0 equivalents) of a single enantiomer of a chiral resolving agent (e.g., L-tartaric acid). The mixture is often heated to ensure complete dissolution.

-

Crystallization: The solution is slowly cooled to induce the crystallization of the less soluble diastereomeric salt. The rate of cooling can be critical for obtaining well-formed crystals and achieving high enantiomeric purity.

-

Isolation of Diastereomeric Salt: The crystalline salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free enantiomerically enriched amine.

-

Extraction and Purification: The free amine is extracted into an organic solvent, which is then dried and evaporated to yield the desired enantiomer. The enantiomeric excess (e.e.) is determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC).[9]

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug development.

| Property | Value/Description |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| pKa (predicted) | The amine is expected to have a pKa in the physiological range, allowing for salt formation. |

Analytical Methods for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and purity of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Chiral HPLC with a suitable chiral stationary phase is essential for determining the enantiomeric excess after resolution.[9]

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural motifs are found in compounds targeting a range of biological systems.

-

Neuropharmacology: The phenethylamine scaffold is a well-known pharmacophore for central nervous system targets. The incorporation of the trifluoromethyl group can enhance blood-brain barrier penetration and metabolic stability, making this compound an attractive starting point for the development of drugs for neurological and psychiatric disorders.[11]

-

Antimicrobial Agents: Derivatives of related fluoro-methoxyphenyl ethanamines have shown potential antimicrobial activity.[12]

-

Asymmetric Synthesis: Chiral amines are widely used as resolving agents, chiral auxiliaries, and catalysts in asymmetric synthesis, enabling the stereoselective preparation of other chiral molecules.

The strategic placement of the trifluoromethyl and methoxyphenyl groups provides a powerful combination for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds in drug discovery programs.

Conclusion

This compound is a synthetically accessible and highly valuable building block for medicinal chemistry and drug development. Its unique combination of a phenethylamine core with a metabolically robust and lipophilic trifluoromethyl group, along with a pharmacologically relevant methoxyphenyl moiety, makes it an attractive starting point for the design of novel therapeutics. The well-established methods for its synthesis and chiral resolution further enhance its utility for researchers and scientists in the pharmaceutical industry. As the demand for more effective and safer drugs continues to grow, the strategic use of such fluorinated intermediates will undoubtedly play a crucial role in the future of medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 4. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. onyxipca.com [onyxipca.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 105321-49-1 | 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE [fluoromart.com]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Chiral α-Trifluoromethylamines Using Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of a trifluoromethyl group at a stereogenic center adjacent to a nitrogen atom (α-trifluoromethylamine) is a powerful strategy in modern medicinal chemistry. This moiety often enhances metabolic stability, lipophilicity, and binding affinity by acting as a non-basic amide bond surrogate.[1][2] Consequently, the development of robust and stereocontrolled synthetic methods to access these chiral building blocks is of paramount importance. This guide provides an in-depth analysis of contemporary asymmetric strategies centered on the use of key trifluoromethylated building blocks. We will explore the mechanistic rationale behind different approaches, present validated, step-by-step protocols for key transformations, and offer expert insights into experimental design and optimization.

The Strategic Importance of the α-Trifluoromethylamine Motif

The unique electronic properties of the trifluoromethyl (CF₃) group—namely its strong electron-withdrawing nature and high lipophilicity—impart significant advantages to bioactive molecules. When positioned alpha to an amine, the CF₃ group drastically reduces the basicity of the nitrogen atom, rendering it less prone to protonation under physiological conditions. This feature allows the α-trifluoromethylamine scaffold to serve as a stable mimic of a peptide bond, resisting enzymatic cleavage by proteases.[2] This has led to its incorporation into a range of therapeutic candidates, including protease inhibitors and peptidomimetics.[3] The stereochemistry of this chiral center is often critical for biological activity, making asymmetric synthesis an essential enabling technology.[4][5]

Core Synthetic Strategies: A Building Block Approach

The direct, enantioselective trifluoromethylation of amines is a challenging task. Therefore, synthetic chemists have developed elegant strategies that rely on pre-functionalized, trifluoromethyl-containing building blocks. These synthons effectively install the CF₃ group and the adjacent nitrogen, with chirality being introduced through a subsequent asymmetric transformation. The most prevalent and powerful of these building blocks are trifluoromethyl imines and their precursors.

Strategy 1: Asymmetric Transformations of Trifluoromethyl Imines

Trifluoromethyl imines are arguably the most versatile building blocks for this purpose. Their electrophilic imine carbon is activated by the potent electron-withdrawing CF₃ group, making it highly susceptible to nucleophilic attack. Asymmetric synthesis is typically achieved through one of two major pathways:

-

Catalytic Asymmetric Reduction: The enantioselective reduction of the C=N double bond.

-

Catalytic Asymmetric Nucleophilic Addition: The addition of a carbon-based nucleophile to the imine carbon.

A critical consideration in these reactions is the stereoisomeric purity of the starting imine, as the (E) and (Z) isomers can potentially lead to opposite enantiomers of the product.[4]

This is a direct and atom-economical approach to chiral α-trifluoromethylamines. Both transition-metal catalysis and organocatalysis have proven effective.

-

Hydrogenation and Transfer Hydrogenation: Early successes were achieved using chiral metal catalysts for hydrogenation and transfer hydrogenation.[1][6] For instance, Noyori-type ruthenium catalysts have been used for the transfer hydrogenation of N-aryl trifluoromethyl ketimines.[4] More recently, chiral phosphoric acids have emerged as powerful organocatalysts for transfer hydrogenation, offering a metal-free alternative.[4]

-

Borane Reductions: Oxazaborolidine catalysts, famously developed by Corey, can mediate the enantioselective reduction of CF₃-imines using catecholborane as the hydride source.[4] While early attempts yielded modest enantioselectivity, optimization of the N-substituent on the imine has led to significant improvements.[4]

This strategy allows for the construction of more complex α-trifluoromethylamines with quaternary stereocenters.

-

Addition of Aryl Nucleophiles: The synthesis of chiral benzylic α-trifluoromethylamines is a key objective, given their prevalence in pharmacophores.[4] The Lautens group demonstrated a palladium-catalyzed addition of arylboroxines to trifluoroacetaldehyde-derived N,O-acetals, which serve as imine precursors.[4]

-

Umpolung (Polarity Inversion) Reactions: A conceptually innovative approach involves rendering the typically electrophilic imine carbon nucleophilic. This "umpolung" reactivity can be achieved by generating a 2-azaallyl anion from the imine.[7] Deng and coworkers have developed cinchona alkaloid-derived phase-transfer catalysts that facilitate the deprotonation of trifluoromethyl imines and direct their subsequent enantioselective addition to electrophiles like enals.[7] This powerful method provides access to complex structures such as trifluoromethylated γ-amino acids.[8][9]

Strategy 2: Building Blocks from Trifluoroacetaldehyde Hemiacetals

Trifluoroacetaldehyde ethyl hemiacetal (TFAE) is a stable, commercially available, and easy-to-handle liquid that serves as a precursor to highly reactive trifluoroacetaldehyde.[10] It can be used to generate trifluoromethyl imines in situ or to form related hemiaminal ethers, which are also valuable synthons.

The direct use of hemiaminals allows for the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to generate the desired amine scaffolds.[11] Chirality can be introduced by using a chiral auxiliary on the nitrogen atom.

Strategy 3: Isomerization of Trifluoromethyl Imines

A distinct and elegant organocatalytic strategy involves the enantioselective 1,3-proton shift of an N-benzyl trifluoromethyl imine to its corresponding enamine, which then tautomerizes to the chiral amine product.[1][6][12] This isomerization is effectively catalyzed by cinchona alkaloid derivatives.[1][6][13] The success of this method hinges on the catalyst's ability to act as a bifunctional agent, delivering and abstracting a proton in a stereocontrolled manner. This approach is notable for its high efficiency and applicability to both aromatic and, importantly, aliphatic trifluoromethylated amines.[1][14]

Data Presentation: Comparison of Asymmetric Methods

The choice of synthetic method often depends on the desired substitution pattern, scalability, and tolerance of functional groups. The following table summarizes the performance of representative catalytic systems.

| Method | Building Block | Catalyst/Reagent | Product Scope | Typical Yield (%) | Typical ee (%) | Reference |

| Transfer Hydrogenation | N-Aryl CF₃-Ketimine | Chiral Phosphoric Acid | Aryl-CF₃-amines | 85-99% | 80-96% | |

| Borane Reduction | N-H CF₃-Imine (in situ) | Oxazaborolidine/Catecholborane | Aryl/Alkyl-CF₃-amines | 80-95% | 88-99% | [4] |

| Umpolung Addition | N-PMP CF₃-Imine | Cinchona Alkaloid PTC | γ-Amino Acid Derivatives | 70-98% | 90-99% | [7] |

| Catalytic Isomerization | N-Benzyl CF₃-Imine | Modified Cinchona Alkaloid | Aryl & Aliphatic CF₃-amines | 81-99% | 90-98% | [1][6] |

| Nucleophilic Addition | SAMP/RAMP Hydrazone | Alkyllithium Reagents | Aliphatic CF₃-amines | 60-85% | >96% de | [11] |

(Note: PMP = p-methoxyphenyl; PTC = Phase-Transfer Catalyst; SAMP/RAMP = (S/R)-1-amino-2-(methoxymethyl)pyrrolidine; ee = enantiomeric excess; de = diastereomeric excess)

Experimental Protocols & Methodologies

Protocol: Organocatalytic Asymmetric Isomerization of an N-Benzyl Trifluoromethyl Imine

This protocol is adapted from the work of Deng and coworkers and demonstrates a highly enantioselective synthesis of an aliphatic chiral trifluoromethylamine.[1][6]

Reaction Scheme: A schematic representation of the isomerization of an N-benzyl trifluoromethyl imine to a chiral amine catalyzed by a modified cinchona alkaloid.

Materials:

-

N-(2-nitrobenzyl) protected alkyl trifluoromethyl imine (1.0 equiv)

-

Modified 9-OH cinchona alkaloid catalyst (DHQ-7f) (5 mol%)

-

Toluene (Anhydrous, 0.1 M)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, oven-flamed reaction vial under an inert atmosphere, add the N-(2-nitrobenzyl) protected alkyl trifluoromethyl imine (e.g., 0.2 mmol, 1.0 equiv).

-

Add the cinchona alkaloid catalyst (0.01 mmol, 0.05 equiv).

-

Add anhydrous toluene (2.0 mL) via syringe.

-

Stir the reaction mixture at room temperature (approx. 23 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. The conversion is typically complete within 30 minutes to a few hours.[1]

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral trifluoromethylated amine.

-

Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Causality and Insights (E-E-A-T):

-

Why an N-2-nitrobenzyl group? The strongly electron-withdrawing nitro group on the N-benzyl substituent is crucial. It increases the acidity of the benzylic proton, facilitating the initial deprotonation by the catalyst to initiate the 1,3-proton shift.[1] This significantly accelerates the reaction compared to unsubstituted N-benzyl groups.

-

Why a modified cinchona alkaloid? The catalyst possesses both a basic tertiary amine (the quinuclidine nitrogen) to deprotonate the imine and a hydroxyl group that acts as a hydrogen bond donor. This bifunctionality is key to creating a well-organized, chiral transition state that directs the proton transfer with high stereocontrol.[6][8]

-

Self-Validation: The protocol is self-validating through consistent high yields and high enantioselectivities across a range of substrates, as documented in the primary literature.[1] The ee should be reproducible when using the specified catalyst and conditions.

Protocol: Asymmetric Nucleophilic Addition to a Trifluoroacetaldehyde Hydrazone

This protocol, based on the work of Enders et al., utilizes a chiral auxiliary (SAMP) to direct the diastereoselective addition of an organolithium reagent.[11]

Reaction Scheme: A schematic representation of the addition of an alkyllithium to trifluoroacetaldehyde SAMP-hydrazone, followed by cleavage of the auxiliary.

Materials:

-

Trifluoroacetaldehyde SAMP-hydrazone (1.0 equiv)

-

Alkyllithium reagent (e.g., n-BuLi, 1.5 M in hexanes, 1.2 equiv)

-

Anhydrous diethyl ether or THF (0.2 M)

-

Benzoyl chloride (1.5 equiv)

-